3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Physicochemical profiling Drug-likeness Scaffold selection

3-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159522-45-8) is a heterocyclic small molecule belonging to the tetrahydrotriazolopyrazine class, bearing a thiophen-2-yl substituent at the 3-position of the fused [1,2,4]triazolo[4,3-a]pyrazine core. With a molecular formula of C₉H₁₀N₄S and molecular weight of 206.27 g/mol, the compound is characterized by a single rotatable bond, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C9H10N4S
Molecular Weight 206.27
CAS No. 1159522-45-8
Cat. No. B2729253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
CAS1159522-45-8
Molecular FormulaC9H10N4S
Molecular Weight206.27
Structural Identifiers
SMILESC1CN2C(=NN=C2C3=CC=CS3)CN1
InChIInChI=1S/C9H10N4S/c1-2-7(14-5-1)9-12-11-8-6-10-3-4-13(8)9/h1-2,5,10H,3-4,6H2
InChIKeyJSAMXGKEXVCNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159522-45-8): A Thiophene-Substituted Triazolopyrazine Scaffold for Drug Discovery


3-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159522-45-8) is a heterocyclic small molecule belonging to the tetrahydrotriazolopyrazine class, bearing a thiophen-2-yl substituent at the 3-position of the fused [1,2,4]triazolo[4,3-a]pyrazine core [1]. With a molecular formula of C₉H₁₀N₄S and molecular weight of 206.27 g/mol, the compound is characterized by a single rotatable bond, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is commercially positioned as a versatile small molecule scaffold for research and further manufacturing use, with typical supplied purities of 97–98% . The presence of the electron-rich thiophene ring distinguishes this compound from its phenyl, pyridyl, and trifluoromethyl-substituted analogs, imparting unique electronic and steric properties relevant to kinase inhibitor and GPCR antagonist design [2].

Why 3-Position Substituent Identity Is Non-Interchangeable in Tetrahydrotriazolopyrazine Scaffolds: The Case of 1159522-45-8


The 3-position substituent on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core is a critical determinant of both physicochemical properties and target engagement profiles. Replacing the thiophen-2-yl group with phenyl, pyridin-2-yl, or trifluoromethyl alters computed LogP, topological polar surface area (TPSA), hydrogen bonding capacity, and sulfur-mediated electronic interactions . For instance, the thiophene sulfur atom provides a distinct dipole moment and potential for sulfur–π and chalcogen bonding interactions not available to the carbon-only phenyl analog (CAS 944906-91-6) or the nitrogen-rich pyridyl analog (CAS 1159522-34-5) . Furthermore, the NK-3 receptor antagonist patent family (US 9,987,274) explicitly claims thiophen-2-yl as a defined R3 substituent option with the specific proviso that R5 is not methyl, indicating that the thiophene substitution pattern confers distinct pharmacological properties worthy of separate intellectual property protection [1]. Generic substitution among in-class analogs without confirmatory comparative biological testing therefore risks both functional and legal divergence.

Quantitative Differentiation Evidence: 3-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vs. Closest Analogs


Topological Polar Surface Area (TPSA) and LogP Differentiation Between Thiophene, Pyridine, and Phenyl 3-Substituted Analogs

The thiophen-2-yl substituted compound exhibits a TPSA of 42.74 Ų and computed LogP of 1.1098, reflecting the sulfur atom's contribution to lipophilicity and reduced polar surface area compared to the nitrogen-containing pyridin-2-yl analog (TPSA 55.63 Ų, LogP 0.4433) . The phenyl analog (CAS 944906-91-6), lacking both sulfur and additional nitrogen, has intermediate polarity (C₁₁H₁₂N₄, MW 200.24) but does not offer sulfur-mediated interactions .

Physicochemical profiling Drug-likeness Scaffold selection

Patent-Protected Chemical Space: Thiophen-2-yl as a Specifically Claimed Substituent in NK-3 Receptor Antagonist Intellectual Property

US Patent 9,987,274, which protects the FDA-approved drug fezolinetant (Veozah), explicitly claims compounds of Formula I wherein R3 is thiophen-2-yl, with the specific proviso that R5 is not methyl [1]. This distinguishes the thiophene-substituted scaffold from other 3-substituted variants (e.g., 3-methyl-1,2,4-thiadiazol-5-yl as in fezolinetant itself) and indicates that thiophen-2-yl occupies a distinct region of the NK-3 antagonist pharmacophore [2]. In contrast, the 3-phenyl analog (CAS 944906-91-6) is associated with PARP1 inhibitor synthesis rather than NK-3 antagonism, demonstrating divergent therapeutic application spaces based on 3-position substituent identity .

NK-3 receptor antagonism Patent landscaping Fezolinetant analogs

Hydrogen Bond Acceptor Capacity and Heteroatom Composition Differentiating Thiophene from Phenyl and Pyridyl Analogs

The target compound contains one sulfur atom (from thiophene) and four nitrogen atoms (C₉H₁₀N₄S), providing a total of 4–5 hydrogen bond acceptors [1]. The thiophene sulfur atom can participate in sulfur–π interactions, chalcogen bonding, and serve as a metabolic soft spot for oxidative metabolism — electronic features entirely absent in the phenyl analog (C₁₁H₁₂N₄, all-carbon aryl ring, 4 nitrogen HBA only) . The pyridyl analog (C₁₀H₁₁N₅) contains five nitrogen atoms (HBA = 5) but no sulfur, offering different metal-coordination and hydrogen-bonding geometries . Structural analyses of related c-Met kinase inhibitors reveal that the triazole N2 atom forms a critical backbone hydrogen bond with Met1160, while the nature of the 3-substituent modulates π-stacking interactions with Tyr1230; thiophene's electron-rich aromatic system provides distinct π-density compared to pyridine (electron-deficient) or phenyl (moderate) .

Molecular recognition Sulfur interactions Kinase inhibitor design

Commercial Purity Specifications and Supply Chain Differentiation vs. Closest Analogs

The thiophene-substituted compound is commercially available at ≥98% purity from multiple suppliers including Chemscene, Leyan, and AKSci, with the latter offering a minimum purity specification of 97% . In comparison, the 3-pyridin-2-yl analog (CAS 1159522-34-5) is typically supplied at 95% purity, and the 3-phenyl analog (CAS 944906-91-6) at 95% purity . The target compound is described as a 'versatile small molecule scaffold' by CymitQuimica/Biosynth, and pricing for 25 mg is approximately €358, reflecting its positioning as a research-grade building block .

Chemical procurement Purity benchmarking Supply chain

Rotatable Bond Count and Molecular Flexibility Comparison Across 3-Substituted Triazolopyrazine Scaffolds

The target compound possesses exactly one rotatable bond (the bond connecting the thiophene ring to the triazolopyrazine core), identical to both the pyridin-2-yl and phenyl analogs [1]. This constrained conformational profile, combined with the five-membered thiophene ring geometry (vs. six-membered phenyl/pyridyl), results in a different spatial orientation of the aryl substituent relative to the saturated piperazine ring of the core, potentially affecting the presentation of the thiophene sulfur to binding site residues [1]. The molecular weight of 206.27 g/mol is slightly higher than the pyridyl analog (201.23 g/mol) and the phenyl analog (200.24 g/mol), reflecting the higher atomic mass of sulfur versus carbon or nitrogen .

Conformational analysis Ligand efficiency Scaffold optimization

NK-3 Receptor Patent Family Scope: Thiophen-2-yl as an Enabling Intermediate for Fezolinetant Analog Programs

The compound 3-(thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine falls within the Markush structure of US Patent 9,987,274, which protects fezolinetant (Veozah), an FDA-approved NK-3 receptor antagonist for moderate-to-severe vasomotor symptoms due to menopause [1]. The patent claims Formula I compounds where Ar1 can be unsubstituted thiophene-2-yl [2]. Fezolinetant itself carries a 3-methyl-1,2,4-thiadiazol-5-yl at the 3-position, demonstrating that the 3-substituent is a key pharmacophoric variable [3]. The thiophene-substituted building block thus serves as a direct synthetic entry point for generating fezolinetant analogs with modified 3-position aryl/heteroaryl groups through standard N-acylation chemistry at the piperazine NH [1].

NK-3 antagonist synthesis Fezolinetant derivatives Patent intermediate

Recommended Application Scenarios for 3-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159522-45-8)


NK-3 Receptor Antagonist Lead Generation: Synthesis of Fezolinetant Analogs via N-Acylation

The compound serves as a direct synthetic intermediate for generating novel N-acyl-(3-thiophen-2-yl)-substituted tetrahydrotriazolopyrazines within the scope of US Patent 9,987,274 [1]. The free piperazine NH group permits straightforward acylation with diverse carboxylic acid derivatives to explore SAR at the 7-position while retaining the thiophen-2-yl pharmacophore at the 3-position. This application is directly supported by the patent's explicit claiming of thiophen-2-yl as an R3 substituent and the established clinical validation of the triazolopyrazine-based NK-3 antagonist fezolinetant (Veozah) [1].

Kinase Inhibitor Scaffold Diversification: c-Met/VEGFR-2 Dual Inhibitor Programs

The triazolopyrazine core has been validated as an active pharmacophore in dual c-Met/VEGFR-2 kinase inhibitors, with lead compound 17l achieving c-Met IC50 = 26 nM and VEGFR-2 IC50 = 2.6 µM in the Frontiers in Chemistry study by Liu et al. (2022) [2]. The thiophen-2-yl substituent offers differentiated electronic and steric properties compared to the phenyl and heteroaryl groups explored in that study, making 1159522-45-8 a valuable building block for kinase-focused libraries seeking to probe sulfur-mediated binding interactions in the ATP pocket [2].

Physicochemical Property-Guided CNS Drug Discovery: Leveraging Favorable TPSA and Lipophilicity

With a TPSA of 42.74 Ų and LogP of 1.1098, the thiophene-substituted scaffold occupies a favorable CNS drug-like physicochemical space . The lower TPSA compared to the pyridyl analog (55.63 Ų) predicts superior blood–brain barrier penetration potential, while the higher LogP relative to the pyridyl analog (ΔLogP = +0.67) may enhance passive membrane permeability . These properties, combined with the single rotatable bond (low conformational entropy penalty upon binding), position this compound as an attractive starting scaffold for CNS-targeted programs, including the NK-3 antagonist applications already validated in the clinic .

Sulfur-Enabled Fragment-Based Drug Discovery: Thiophene as a Versatile Fragment Growing Vector

The thiophene sulfur atom provides unique opportunities for fragment elaboration through electrophilic aromatic substitution, metal-catalyzed cross-coupling, or sulfur-directed C–H functionalization that are not available with phenyl or pyridyl analogs [3]. This chemical handle enables late-stage diversification strategies that can rapidly explore SAR around the 3-position aryl group without resynthesizing the triazolopyrazine core, offering significant synthetic efficiency advantages in fragment-to-lead campaigns [3].

Quote Request

Request a Quote for 3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.